molecular formula C18H22N2O B14488152 5,6-Diphenyl-1,4,7-oxadiazonane CAS No. 64994-17-8

5,6-Diphenyl-1,4,7-oxadiazonane

Cat. No.: B14488152
CAS No.: 64994-17-8
M. Wt: 282.4 g/mol
InChI Key: BEJLGWSRHCZYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diphenyl-1,4,7-oxadiazonane is a heterocyclic compound characterized by a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diphenyl-1,4,7-oxadiazonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylhydrazine with an appropriate carbonyl compound, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5,6-Diphenyl-1,4,7-oxadiazonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,6-Diphenyl-1,4,7-oxadiazonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Diphenyl-1,4,7-oxadiazonane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to the modulation of biological processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diphenyl-1,4,7-oxadiazonane stands out due to its unique structure and the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

64994-17-8

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

5,6-diphenyl-1,4,7-oxadiazonane

InChI

InChI=1S/C18H22N2O/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)20-12-14-21-13-11-19-17/h1-10,17-20H,11-14H2

InChI Key

BEJLGWSRHCZYET-UHFFFAOYSA-N

Canonical SMILES

C1COCCNC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.